molecular formula C13H13BrClNO2 B12429531 (R)-(-)-Bromo Dragonfly-d6 Hydrochloride

(R)-(-)-Bromo Dragonfly-d6 Hydrochloride

Cat. No.: B12429531
M. Wt: 336.64 g/mol
InChI Key: YDIDKNSMQNPNFC-KUXWIFSDSA-N
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Description

®-(-)-Bromo dragonfly-d6 (hydrochloride) is a deuterated analog of the psychoactive compound Bromo-DragonFLY. It is a potent hallucinogen belonging to the phenethylamine class of compounds. The deuterium labeling is often used in scientific research to study the pharmacokinetics and metabolic pathways of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(-)-Bromo dragonfly-d6 (hydrochloride) typically involves the following steps:

    Starting Material: The synthesis begins with a suitable phenethylamine precursor.

    Bromination: The precursor undergoes bromination using a brominating agent such as bromine or N-bromosuccinimide.

    Deuteration: The brominated intermediate is then subjected to deuteration, which involves replacing hydrogen atoms with deuterium. This can be achieved using deuterated reagents or solvents.

    Hydrochloride Formation: The final step involves converting the deuterated compound into its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of ®-(-)-Bromo dragonfly-d6 (hydrochloride) would follow similar steps but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade equipment and reagents.

Chemical Reactions Analysis

Types of Reactions

®-(-)-Bromo dragonfly-d6 (hydrochloride) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide for azide substitution.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted phenethylamine derivatives.

Scientific Research Applications

Based on the search results, information regarding the applications of the compound "(R)-(-)-Bromo Dragonfly-d6 Hydrochloride" is limited. However, the available literature does provide insights into the related compound Bromo-DragonFLY, its properties, and its effects, which can be helpful for scientific research.

General Information on Bromo-DragonFLY
Bromo-DragonFLY, also known as 3C-Bromo-Dragonfly or DOB-Dragonfly, is a substance belonging to the phenethylamine family and acts as a potent full agonist for the 5-HT~2A~ receptor . It is a benzodifuran derivative and is known as one of the most potent 5-HT2A-receptor agonists in its chemical class, with effects lasting up to 2–3 days .

Synthesis and Chemistry
The first synthesis of racemic Bromo-DragonFLY was reported in 1998, expanding upon earlier research into the tetrahydrobenzodifuran analogue of DOB . An enantiospecific synthesis of Bromo-DragonFLY was reported in 2001, which allowed for the individual study of the R and S enantiomers . Research determined that (R)-(-)-Bromo-DragonFLY possessed a greater binding affinity at the 5-HT~2A~ and 5-HT~2C~ receptors than (S)-(-)-Bromo-DragonFLY .

Pharmacology
Bromo-DragonFLY has a very high affinity for the 5-HT~2A~ (K~i~ 0.04 nM) and 5-HT~2C~ receptors (K~i~ 0.02 nM), along with a moderate affinity for 5-HT~2B~ (K~i~ 0.19 nM) . It also acts as a MAO-A inhibitor, which increases its risks . Studies indicate that Bromo-Dragonfly is a competitive inhibitor of MAO-A with a K~i~ of 0.352 μM, and the inhibition of MAO-A may be clinically relevant .

Mechanism of Action

The mechanism of action of ®-(-)-Bromo dragonfly-d6 (hydrochloride) involves its interaction with serotonin receptors, particularly the 5-HT2A receptor. The compound acts as an agonist, leading to altered neurotransmission and the hallucinogenic effects observed. The deuterium labeling allows for detailed studies of its pharmacodynamics and pharmacokinetics.

Comparison with Similar Compounds

Similar Compounds

    Bromo-DragonFLY: The non-deuterated analog with similar hallucinogenic properties.

    2C-B: Another phenethylamine hallucinogen with a different substitution pattern.

    DOB: A brominated phenethylamine with similar receptor activity.

Uniqueness

®-(-)-Bromo dragonfly-d6 (hydrochloride) is unique due to its deuterium labeling, which provides advantages in research studies by allowing for more precise tracking and analysis of the compound’s behavior in biological systems.

Biological Activity

(R)-(-)-Bromo Dragonfly-d6 Hydrochloride, a derivative of Bromo-DragonFLY, is a potent psychoactive compound belonging to the benzodifuran class. It is particularly notable for its high affinity as a 5-HT2A receptor agonist, which underlies its significant hallucinogenic effects. This article delves into the biological activity of this compound, focusing on its pharmacological properties, metabolism, and case studies highlighting its adverse effects.

  • Chemical Formula : C13H13BrClNO2
  • Molecular Weight : 300.6 g/mol
  • Structure : The compound features a brominated benzodifuran structure, which contributes to its pharmacological activity.

This compound acts primarily as a full agonist at the 5-HT2A serotonin receptors with an exceptionally low inhibition constant (KiK_i) of approximately 0.04 nM. It also exhibits significant activity at the 5-HT2C receptor (KiK_i = 0.02 nM) and moderate affinity for the 5-HT2B receptor (KiK_i = 0.19 nM) .

Pharmacokinetics and Metabolism

Research indicates that this compound is resistant to metabolic degradation in vitro, suggesting a prolonged duration of action in vivo. Studies utilizing human liver microsomes have shown that it does not undergo significant metabolism compared to its analogue 2C-B-fly, which is metabolized by cytochrome P450 enzymes .

Additionally, it has been identified as a competitive inhibitor of monoamine oxidase A (MAO-A), with an inhibition constant (KiK_i) of 0.352 μM . This inhibition could lead to elevated levels of serotonin and dopamine, contributing to its psychoactive effects.

Adverse Effects and Toxicity

The vasoconstrictive properties of this compound can lead to severe complications such as tissue necrosis and gangrene. Documented cases include incidents where users experienced significant limb damage requiring amputation due to overdose . The compound's long-lasting effects can lead to prolonged hallucinogenic experiences, with reports indicating symptoms may persist for up to three days following ingestion .

Case Studies

  • Fatal Poisoning Incident : A case reported in Denmark involved an 18-year-old woman who died after ingesting a liquid containing Bromo-Dragonfly. Post-mortem analysis confirmed the presence of the compound, highlighting its lethal potential .
  • Severe Vasoconstriction : A Swedish male suffered severe tissue necrosis after consuming an unknown quantity of Bromo-Dragonfly, resulting in amputations due to gangrene .
  • Asphyxia from Vomiting : In another incident in England, a user inhaled vomit during a hallucinogenic episode caused by Bromo-Dragonfly, leading to near-fatal asphyxia .

Data Summary

Property Value
5-HT2A Receptor Affinity Ki=0.04 nMK_i=0.04\text{ nM}
5-HT2C Receptor Affinity Ki=0.02 nMK_i=0.02\text{ nM}
5-HT2B Receptor Affinity Ki=0.19 nMK_i=0.19\text{ nM}
MAO-A Inhibition Constant Ki=0.352 MK_i=0.352\text{ M}
Duration of Effects Up to 3 days
Common Adverse Effects Vasoconstriction, necrosis

Properties

Molecular Formula

C13H13BrClNO2

Molecular Weight

336.64 g/mol

IUPAC Name

(2R)-1-(4-bromofuro[2,3-f][1]benzofuran-8-yl)-1,1,2,3,3,3-hexadeuteriopropan-2-amine;hydrochloride

InChI

InChI=1S/C13H12BrNO2.ClH/c1-7(15)6-10-8-2-4-17-13(8)11(14)9-3-5-16-12(9)10;/h2-5,7H,6,15H2,1H3;1H/t7-;/m1./s1/i1D3,6D2,7D;

InChI Key

YDIDKNSMQNPNFC-KUXWIFSDSA-N

Isomeric SMILES

[2H][C@@](C([2H])([2H])[2H])(C([2H])([2H])C1=C2C=COC2=C(C3=C1OC=C3)Br)N.Cl

Canonical SMILES

CC(CC1=C2C=COC2=C(C3=C1OC=C3)Br)N.Cl

Origin of Product

United States

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